Cas no 184832-29-9 (1H-Benzimidazole, 2-chloro-1-cyclopropyl-)
1H-Benzimidazole, 2-chloro-1-cyclopropyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole, 2-chloro-1-cyclopropyl-
- 1H-Benzimidazole,2-chloro-1-cyclopropyl-(9CI)
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- MDL: MFCD16250611
- Inchi: 1S/C10H9ClN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2
- InChI Key: FBJWXQWZWIISCG-UHFFFAOYSA-N
- SMILES: C1(Cl)N(C2CC2)C2=CC=CC=C2N=1
Computed Properties
- Exact Mass: 192.04557
Experimental Properties
- PSA: 17.82
1H-Benzimidazole, 2-chloro-1-cyclopropyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-251508-0.05g |
2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |
184832-29-9 | 95% | 0.05g |
$197.0 | 2024-06-19 | |
| Enamine | EN300-251508-0.1g |
2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |
184832-29-9 | 95% | 0.1g |
$293.0 | 2024-06-19 | |
| Enamine | EN300-251508-0.25g |
2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |
184832-29-9 | 95% | 0.25g |
$418.0 | 2024-06-19 | |
| Enamine | EN300-251508-0.5g |
2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |
184832-29-9 | 95% | 0.5g |
$656.0 | 2024-06-19 | |
| Enamine | EN300-251508-1.0g |
2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |
184832-29-9 | 95% | 1.0g |
$842.0 | 2024-06-19 | |
| Enamine | EN300-251508-2.5g |
2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |
184832-29-9 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
| Enamine | EN300-251508-5.0g |
2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |
184832-29-9 | 95% | 5.0g |
$2443.0 | 2024-06-19 | |
| Enamine | EN300-251508-10.0g |
2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |
184832-29-9 | 95% | 10.0g |
$3622.0 | 2024-06-19 | |
| Enamine | EN300-251508-1g |
2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |
184832-29-9 | 95% | 1g |
$842.0 | 2023-09-15 | |
| Enamine | EN300-251508-5g |
2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |
184832-29-9 | 95% | 5g |
$2443.0 | 2023-09-15 |
1H-Benzimidazole, 2-chloro-1-cyclopropyl- Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1H-Benzimidazole, 2-chloro-1-cyclopropyl-
1H-Benzimidazole, 2-chloro-1-cyclopropyl - A Comprehensive Overview
The compound with CAS No. 184832-29-9, commonly referred to as 1H-Benzimidazole, 2-chloro-1-cyclopropyl, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines the benzimidazole framework with a chloro-substituted cyclopropyl group. The benzimidazole core is a well-known heterocyclic structure, while the cyclopropyl group introduces additional electronic and steric effects, making this compound a versatile building block for various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1H-Benzimidazole, 2-chloro-1-cyclopropyl. Researchers have employed a variety of strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production process. These methods not only enhance the yield but also minimize the environmental footprint, aligning with the growing demand for sustainable chemical practices.
The structural uniqueness of 1H-Benzimidazole, 2-chloro-1-cyclopropyl has made it a valuable component in drug discovery programs. Its ability to act as a scaffold for bioactive molecules has been extensively explored in recent studies. For instance, this compound has shown potential as an inhibitor of certain enzymes involved in neurodegenerative diseases. Additionally, its role as a template for constructing anti-tumor agents has been highlighted in several preclinical trials.
In the realm of materials science, 1H-Benzimidazole, 2-chloro-1-cyclopropyl has demonstrated remarkable properties that make it suitable for advanced applications. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. Furthermore, its incorporation into polymer systems has shown promise in creating high-performance materials for electronic devices.
Recent research has also focused on the environmental impact of 1H-Benzimidazole, 2-chloro-1-cyclopropyl. Studies have shown that this compound exhibits biodegradability under specific conditions, reducing concerns about its persistence in ecosystems. This finding underscores its potential for use in green chemistry initiatives and sustainable product development.
Looking ahead, the versatility of 1H-Benzimidazole, 2-chloro-1-cyclopropyl is expected to drive further innovation across multiple disciplines. Its role as a key intermediate in drug synthesis and materials engineering positions it as a critical component in advancing modern science and technology.
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